molecular formula C15H16FN3O2S B6954412 N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide

Cat. No.: B6954412
M. Wt: 321.4 g/mol
InChI Key: YCMHSDINFALJHB-UHFFFAOYSA-N
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Description

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a fluorophenyl group, which can enhance its pharmacological properties.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-12-3-1-11(2-4-12)15(5-7-21-8-6-15)10-17-14(20)13-9-18-19-22-13/h1-4,9H,5-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMHSDINFALJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CN=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxan-4-ylmethyl intermediate. This intermediate is then reacted with a thiadiazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiadiazole-5-carboxamide can be compared to other thiadiazole derivatives, such as:

  • 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
  • 4-(4-fluorophenyl)-1,2,3-thiadiazole

These compounds share similar structural features but may differ in their biological activities and pharmacological properties. The presence of the oxan-4-ylmethyl group in this compound can enhance its stability and specificity for certain molecular targets, making it unique among its peers.

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